![molecular formula C21H28N4O2 B2974698 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034237-98-2](/img/structure/B2974698.png)
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Description
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound, also known as MPPI, has been studied for its ability to act as a potent inhibitor of certain enzymes and receptors in the human body.
Scientific Research Applications
Acetylcholinesterase Inhibitors
- A study synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. The research was aimed at optimizing the spacer length linking the two pharmacophoric moieties and testing compounds with greater conformational flexibility. This research implies potential applications in acetylcholinesterase inhibition (Vidaluc et al., 1995).
Molecular Sensing
- In another study, ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives were designed and prepared, focusing on the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part. The observed tautomerism controlled by conformational state indicates new possibilities in molecular sensing (Kwiatkowski et al., 2019).
Corrosion Inhibition
- A study on cost-effective new Mannich bases derived from urea, including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, examined them as corrosion inhibitors for mild steel in hydrochloric acid solution. The research findings suggest applications in corrosion inhibition and materials protection (Jeeva et al., 2015).
Intramolecular Hydrogen Bonding
- A study investigated substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation. The findings have implications in the field of molecular interactions and could be relevant for designing molecules with specific binding properties (Chien et al., 2004).
Anticancer Agents
- Research on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlights potential applications in cancer treatment. The study focused on the antiproliferative activity of these compounds against various cancer cell lines (Feng et al., 2020).
Synthesis of Pyridine Derivatives
- Another study focused on the synthesis and spectroscopic analysis of pyridine derivatives, which could have applications in various chemical synthesis processes and in the development of new compounds with specific properties (Cetina et al., 2010).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-20-4-2-17(3-5-20)6-13-23-21(26)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h2-5,7-8,11-12,18H,6,9-10,13-16H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFITPBHAKNCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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